[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine dihydrochloride
Overview
Description
“3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” is a chemical compound with the molecular formula C11H16ClN3. It has a molecular weight of 225.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” consists of a benzodiazole ring attached to a propyl chain, which is further connected to a methylamine group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties such as boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Chemistry and Properties of Benzodiazole Compounds
The chemistry and properties of benzodiazole compounds, including derivatives like 3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride, have been extensively studied. These compounds are part of a broader class of chemicals that exhibit a wide range of biological and electrochemical activities due to their unique structures. Research has focused on the synthesis, structural characteristics, and functional applications of these compounds in various fields. The literature review by Boča, Jameson, and Linert (2011) in "Coordination Chemistry Reviews" provides an in-depth analysis of the preparation procedures, properties, and potential applications of benzodiazole derivatives, highlighting their versatility in chemical reactions and potential for innovation in scientific research (Boča, Jameson, & Linert, 2011).
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives, closely related to benzodiazoles, play a significant role in medicinal chemistry due to their diverse pharmacological properties. These compounds have been found to exhibit a range of activities, including antimicrobial, antiviral, and anticancer effects. A comprehensive review by Bhat and Belagali (2020) in "Mini-Reviews in Organic Chemistry" explores the importance, synthesis methods, and pharmacological activities of benzothiazole scaffolds, underscoring their significance in the development of new therapeutic agents (Bhat & Belagali, 2020).
Synthesis and Structural Properties of Thiazolidinones
The synthesis and investigation of the structural properties of thiazolidinone derivatives, which share a common structural motif with benzodiazoles, provide insights into the chemical reactivity and potential applications of these compounds. Issac and Tierney (1996) reported on the synthetic routes and spectroscopic analysis of novel substituted thiazolidinones, highlighting the versatility of these compounds in chemical synthesis and potential for further exploration in scientific research (Issac & Tierney, 1996).
Application in Heterocycles Synthesis
The reactivity and application of compounds such as 3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride in the synthesis of heterocyclic compounds have been a subject of interest. Gomaa and Ali (2020) reviewed the preparation and application of these compounds in the synthesis of various classes of heterocyclic compounds and dyes, demonstrating the compound's utility as a building block in organic synthesis (Gomaa & Ali, 2020).
Safety And Hazards
The safety information for “3-(1H-1,3-benzodiazol-2-yl)propylamine dihydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-methylpropan-1-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.2ClH/c1-12-8-4-7-11-13-9-5-2-3-6-10(9)14-11;;/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDMTBAAMNCYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=NC2=CC=CC=C2N1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1H-1,3-benzodiazol-2-yl)propyl](methyl)amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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